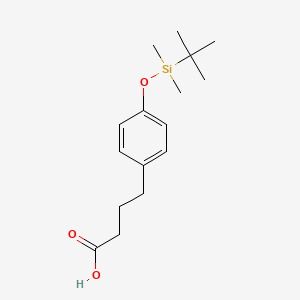
4-(4-((Tert-butyldimethylsilyl)oxy)phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((Tert-butyldimethylsilyl)oxy)phenyl)butanoic acid is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, which is further connected to a butanoic acid moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Tert-butyldimethylsilyl)oxy)phenyl)butanoic acid typically involves the protection of the hydroxyl group on the phenyl ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected phenol is then subjected to further reactions to introduce the butanoic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-((Tert-butyldimethylsilyl)oxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The TBDMS group can be selectively removed under acidic conditions to reveal the hydroxyl group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be employed to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized phenyl derivatives.
Applications De Recherche Scientifique
4-(4-((Tert-butyldimethylsilyl)oxy)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-((Tert-butyldimethylsilyl)oxy)phenyl)butanoic acid primarily involves the protection of hydroxyl groups. The TBDMS group is stable under a variety of conditions, preventing unwanted reactions at the hydroxyl site. When the protecting group is no longer needed, it can be selectively removed under acidic conditions, revealing the free hydroxyl group for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure but lacks the phenyl ring and carboxylic acid moiety.
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Contains a benzaldehyde group instead of the butanoic acid moiety.
4-Hydroxybutanoic acid, 2TBDMS derivative: Another TBDMS-protected compound with a different core structure.
Uniqueness
4-(4-((Tert-butyldimethylsilyl)oxy)phenyl)butanoic acid is unique due to its combination of a TBDMS-protected phenyl ring and a butanoic acid moiety. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C16H26O3Si |
|---|---|
Poids moléculaire |
294.46 g/mol |
Nom IUPAC |
4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butanoic acid |
InChI |
InChI=1S/C16H26O3Si/c1-16(2,3)20(4,5)19-14-11-9-13(10-12-14)7-6-8-15(17)18/h9-12H,6-8H2,1-5H3,(H,17,18) |
Clé InChI |
SEDOKNJLJPKCIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
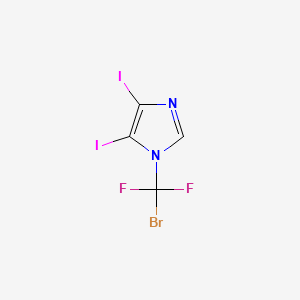
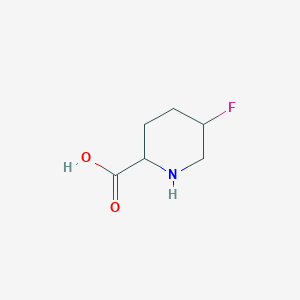
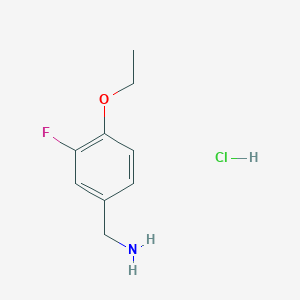
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
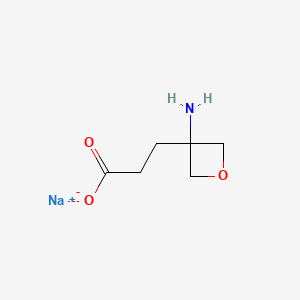
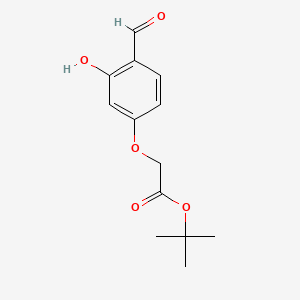
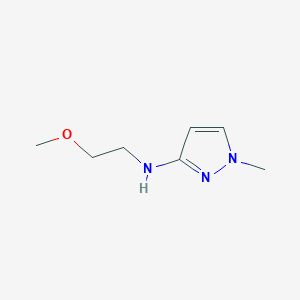
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
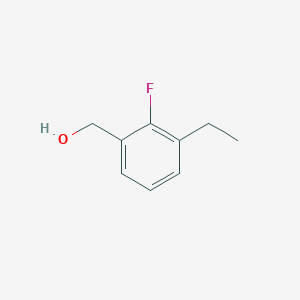
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
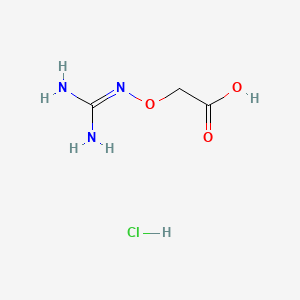

![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)
